molecular formula C9H9BrN2 B1445572 5-Bromo-2-(dimethylamino)benzonitrile CAS No. 501086-59-5

5-Bromo-2-(dimethylamino)benzonitrile

Cat. No. B1445572
M. Wt: 225.08 g/mol
InChI Key: BOIXBQJIMKVCCD-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)benzonitrile is a chemical compound with the IUPAC name 5-bromo-2-(dimethylamino)benzonitrile . It has a molecular weight of 225.09 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(dimethylamino)benzonitrile is 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(dimethylamino)benzonitrile has a molecular weight of 225.09 .

Scientific Research Applications

1. Synthesis and Chemical Reactions

The synthesis and chemical behavior of compounds related to 5-Bromo-2-(dimethylamino)benzonitrile have been extensively studied. For instance, the reaction of 5-bromosalicyladehyde with hydroxylamine hydrochloride in dimethylformamide produces 5-Bromosalicylonitrile, a precursor in the synthesis of benzofuran analogues with antimicrobial and pharmacological activities (Parameshwarappa et al., 2008). Additionally, the nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine leads to isomeric dimethylaminoquinones, demonstrating the chemical versatility of such compounds (Hewgill & Mullings, 1976).

2. Photophysical Properties

Research has shown that compounds like 4-(N,N-Dimethylamino)benzonitrile exhibit interesting photophysical properties. Studies on the early events in nonadiabatic relaxation dynamics of DMABN, a compound similar to 5-Bromo-2-(dimethylamino)benzonitrile, provide insights into dual fluorescence mechanisms and photoexcitation processes (Kochman et al., 2015).

3. Molecular Structure and Dynamics

Investigations into the molecular structure and dynamics of similar compounds have been conducted. For example, the study of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures reveals details about the amino group's orientation and its effect on molecular structure (Heine et al., 1994).

4. Charge Transfer Dynamics

The charge transfer dynamics of DMABN, which shares structural similarities with 5-Bromo-2-(dimethylamino)benzonitrile, have been studied using ultraviolet femtosecond stimulated Raman spectroscopy. This research offers insights into the ultrafast intramolecular charge transfer process in such compounds (Rhinehart et al., 2012).

properties

IUPAC Name

5-bromo-2-(dimethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIXBQJIMKVCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743087
Record name 5-Bromo-2-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(dimethylamino)benzonitrile

CAS RN

501086-59-5
Record name 5-Bromo-2-(dimethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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